molecular formula C17H16ClN5O6S B14156419 methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate CAS No. 163125-48-2

methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate

Cat. No.: B14156419
CAS No.: 163125-48-2
M. Wt: 453.9 g/mol
InChI Key: VHBDCZMLCPCXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound is notable for its unique structure, which includes a pyrimidine ring, a sulfonamide group, and an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

This can be achieved through the reaction of the indole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine . The final step involves the coupling of the pyrimidine ring to the indole-sulfonamide intermediate. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can help streamline the process and improve yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. Additionally, the pyrimidine ring can interact with nucleic acids, potentially interfering with DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate is unique due to its combination of an indole core, a sulfonamide group, and a pyrimidine ring. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research and potential therapeutic applications .

Properties

CAS No.

163125-48-2

Molecular Formula

C17H16ClN5O6S

Molecular Weight

453.9 g/mol

IUPAC Name

methyl 3-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylindole-2-carboxylate

InChI

InChI=1S/C17H16ClN5O6S/c1-23-10-7-5-4-6-9(10)14(13(23)15(24)29-3)30(26,27)22-17(25)21-16-19-11(18)8-12(20-16)28-2/h4-8H,1-3H3,(H2,19,20,21,22,25)

InChI Key

VHBDCZMLCPCXLK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)OC)S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.